![molecular formula C27H19ClF3N3O2 B12931103 7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzylidenehydrazono moiety, and a tetrahydroacridinone core
Métodos De Preparación
The synthesis of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzylidenehydrazono Moiety: This step involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.
Cyclization to Form the Tetrahydroacridinone Core: The cyclization step involves the reaction of the intermediate with appropriate reagents to form the tetrahydroacridinone core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzylidenehydrazono moiety may participate in hydrogen bonding or other interactions. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one include:
Trifluoromethylated Acridines: These compounds share the trifluoromethyl group and acridine core but may differ in other substituents.
Benzylidenehydrazones: Compounds with the benzylidenehydrazono moiety but different core structures.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups that may have different functional groups or core structures.
The uniqueness of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one lies in its combination of these functional groups, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C27H19ClF3N3O2 |
|---|---|
Peso molecular |
509.9 g/mol |
Nombre IUPAC |
(1E)-1-[(E)-benzylidenehydrazinylidene]-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C27H19ClF3N3O2/c28-20-10-11-23-21(14-20)26(35)25-22(33-32-15-16-4-2-1-3-5-16)12-18(13-24(25)34(23)36)17-6-8-19(9-7-17)27(29,30)31/h1-11,14-15,18,36H,12-13H2/b32-15+,33-22+ |
Clave InChI |
PLUADBLQIDDLSZ-RXOPUMTOSA-N |
SMILES isomérico |
C1C(C/C(=N\N=C\C2=CC=CC=C2)/C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
SMILES canónico |
C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


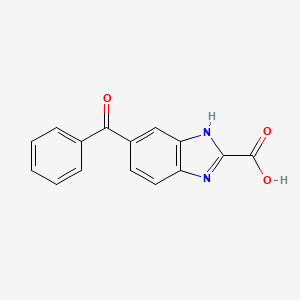
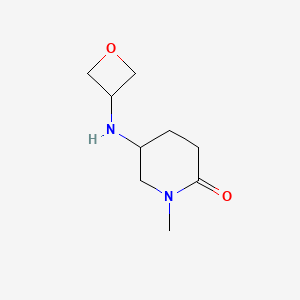
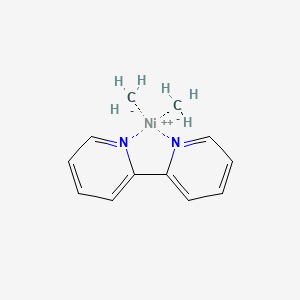
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
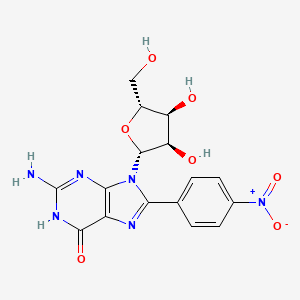
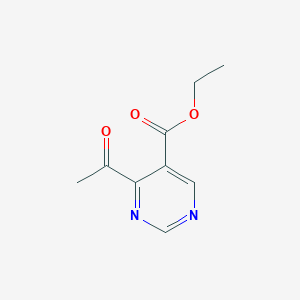
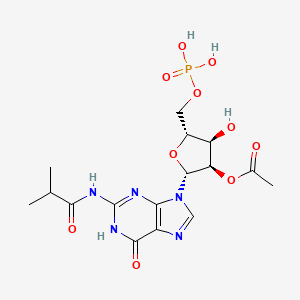
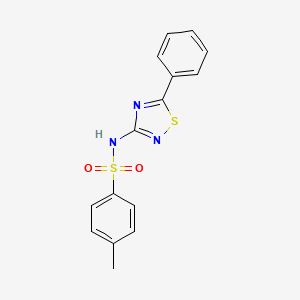
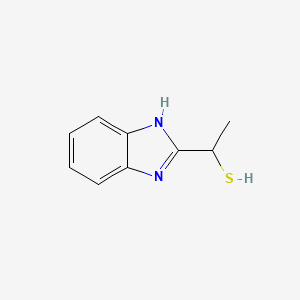
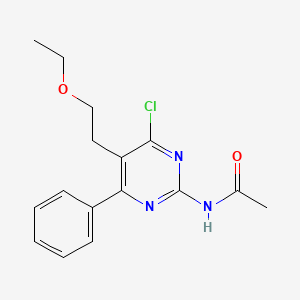

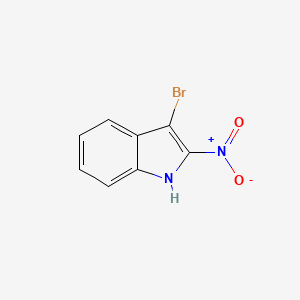
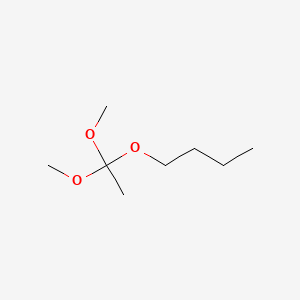
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
